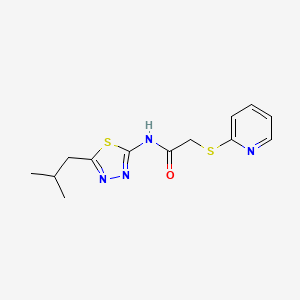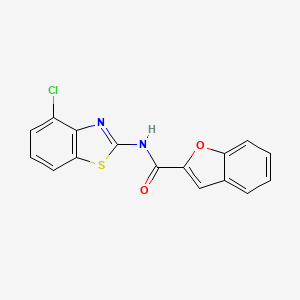
2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one, also known as thioflavin T, is a fluorescent dye used in scientific research. It is commonly used to detect amyloid fibrils, which are associated with several diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has become a valuable tool in the study of these diseases due to its ability to selectively bind to amyloid fibrils and emit a fluorescent signal, making it easier to detect and study.
Wirkmechanismus
The mechanism of action of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T involves its ability to selectively bind to amyloid fibrils. The dye contains a planar aromatic ring system that can insert into the β-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence. Thioflavin T has a high affinity for amyloid fibrils and can detect even small amounts of fibrils, making it a valuable tool in the study of amyloid-related diseases.
Biochemical and Physiological Effects:
Thioflavin T is a relatively safe dye and has not been reported to have any significant biochemical or physiological effects. It is not toxic to cells and does not interfere with cellular processes. However, it is important to note that 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T is a fluorescent dye and can interfere with certain imaging techniques, such as fluorescence resonance energy transfer (FRET), due to its spectral overlap with other fluorophores.
Vorteile Und Einschränkungen Für Laborexperimente
Thioflavin T has several advantages for lab experiments. It is a highly sensitive and specific dye that can detect even small amounts of amyloid fibrils. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, there are also some limitations to its use. Thioflavin T is a small molecule that can diffuse into cells and tissues, making it difficult to distinguish between extracellular and intracellular fibrils. Additionally, 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T can bind to other proteins and molecules, leading to false positive results.
Zukünftige Richtungen
There are several future directions for the use of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T in scientific research. One area of interest is the development of new 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T derivatives with improved properties, such as increased selectivity or sensitivity. Another direction is the use of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T in combination with other imaging techniques, such as electron microscopy or atomic force microscopy, to gain a more complete understanding of amyloid fibril formation and structure. Finally, 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T may be used in the development of new therapeutics for amyloid-related diseases, as it can be used to screen for compounds that can inhibit amyloid aggregation.
Synthesemethoden
Thioflavin T can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with various aldehydes. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization or chromatography. The synthesis of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T has been well established, and several methods have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
Thioflavin T has been widely used in scientific research to study the formation and properties of amyloid fibrils. It has been used to detect amyloid fibrils in vitro and in vivo, and to monitor the aggregation of amyloidogenic proteins in real-time. Thioflavin T has also been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit amyloid aggregation.
Eigenschaften
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-6-8-14(9-7-13)12-15-16(20)18-17(21-15)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFMXZNSQFJLM-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)



![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)